molecular formula C15H12N2 B1605861 6-Methyl-2-phenylquinoxaline CAS No. 25187-18-2

6-Methyl-2-phenylquinoxaline

Cat. No.: B1605861
CAS No.: 25187-18-2
M. Wt: 220.27 g/mol
InChI Key: WDQMFTVDIKDPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-phenylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with a fused benzene and pyrazine ring structure. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenylquinoxaline typically involves the condensation of 1,2-diaminobenzene with phenacyl bromide in the presence of a base such as pyridine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature, yielding the desired quinoxaline derivative .

Industrial Production Methods: Industrial production methods for quinoxalines often focus on green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and eco-friendly solvents are commonly employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-phenylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include functionalized quinoxalines with diverse substituents, which can be further utilized in various applications .

Scientific Research Applications

6-Methyl-2-phenylquinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenylquinoxaline involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the functional groups present on the quinoxaline ring .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the methyl and phenyl substituents.

    2-Phenylquinoxaline: Lacks the methyl group at the 6-position.

    6-Methylquinoxaline: Lacks the phenyl group at the 2-position.

Uniqueness: 6-Methyl-2-phenylquinoxaline is unique due to the presence of both the methyl and phenyl groups, which can enhance its biological activity and chemical reactivity compared to its simpler analogs .

Properties

IUPAC Name

6-methyl-2-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-7-8-13-14(9-11)16-10-15(17-13)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQMFTVDIKDPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346567
Record name 6-Methyl-2-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25187-18-2
Record name 6-Methyl-2-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-phenylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-phenylquinoxaline
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-phenylquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Methyl-2-phenylquinoxaline
Reactant of Route 5
Reactant of Route 5
6-Methyl-2-phenylquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Methyl-2-phenylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.